molecular formula C16H18N4O4 B2711925 Methyl 2-(3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carboxamido)acetate CAS No. 2034353-55-2

Methyl 2-(3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carboxamido)acetate

Cat. No. B2711925
CAS RN: 2034353-55-2
M. Wt: 330.344
InChI Key: VSVKZTUJCSMCRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-(3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carboxamido)acetate, also known as MPO, is a chemical compound that has gained significant attention in scientific research. Its unique chemical structure and properties make it a promising candidate for various applications, including drug discovery and development.

Scientific Research Applications

Antiprotozoal Agents

  • Research Overview : Compounds similar to Methyl 2-(3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carboxamido)acetate have been investigated for their potential as antiprotozoal agents.
  • Key Findings : One study synthesized derivatives that showed strong DNA affinities and excellent in vivo activity in a trypanosomal mouse model, indicating potential for treating protozoan infections (Ismail et al., 2004).

Synthesis and Prediction of Biological Activity

  • Research Overview : The synthesis of compounds with the 1,2,4-oxadiazol moiety, similar to the one in the query compound, has been explored.
  • Key Findings : A study demonstrated a one-pot condensation method for synthesizing these compounds and predicted their biological activity, suggesting potential pharmacological applications (Kharchenko et al., 2008).

Antimicrobial Activity

  • Research Overview : Research has been conducted on the antimicrobial properties of derivatives of Methyl 2-(3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carboxamido)acetate.
  • Key Findings : A series of polysubstituted derivatives exhibited interesting antibacterial activity against various bacterial strains, highlighting the potential for developing new antimicrobial agents (Nural et al., 2018).

Anticancer Agents

  • Research Overview : The potential of similar compounds in cancer treatment has been investigated.
  • Key Findings : Some studies reported the synthesis of novel derivatives showing moderate to excellent anticancer activity against various cancer cell lines, suggesting their use as therapeutic agents in oncology (Ravinaik et al., 2021).

Antihypertensive Agents

  • Research Overview : Research has explored the use of similar compounds as antihypertensive agents.
  • Key Findings : Certain synthesized compounds showed good antihypertensive α-blocking activity, indicating potential applications in cardiovascular medicine (Abdel-Wahab et al., 2008).

One-Pot Synthesis Methods

  • Research Overview : Studies have focused on efficient synthesis methods for compounds containing the 1,2,4-oxadiazole ring.
  • Key Findings : A one-pot synthesis approach was developed, allowing the introduction of various substituents, which could be significant for pharmaceutical manufacturing (Crawforth & Paoletti, 2009).

Tuberculostatic Activity

  • Research Overview : The application of similar compounds in treating tuberculosis has been explored.
  • Key Findings : Some derivatives showed tuberculostatic activity, indicating potential use in treating tuberculosis (Foks et al., 2004).

Mechanism of Action

Target of Action

Methyl 2-(3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carboxamido)acetate is a compound that has been synthesized as part of a class of molecules known as 1,2,4-oxadiazoles . These compounds have been found to have a wide range of biological activities, including anti-bacterial, anti-viral, and anti-leishmanial activities . The primary targets of Methyl 2-(3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carboxamido)acetate are likely to be the proteins or enzymes involved in these infectious diseases.

Mode of Action

The mode of action of Methyl 2-(3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carboxamido)acetate involves its interaction with its targets. The compound’s oxadiazole ring has hydrogen bond acceptor properties , which allows it to form strong interactions with its targets. This interaction can lead to changes in the target’s function, inhibiting its ability to contribute to the progression of the disease.

Biochemical Pathways

Methyl 2-(3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carboxamido)acetate affects the biochemical pathways associated with its targets. For example, if the target is an enzyme involved in bacterial cell wall synthesis, the compound’s action could lead to the disruption of this pathway, resulting in the death of the bacterial cells .

Result of Action

The result of the action of Methyl 2-(3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carboxamido)acetate at the molecular and cellular level is the inhibition of the function of its targets. This can lead to the disruption of essential biochemical pathways in the infectious agents, ultimately leading to their death .

properties

IUPAC Name

methyl 2-[[3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl]amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O4/c1-23-13(21)9-17-16(22)20-8-7-12(10-20)14-18-15(24-19-14)11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSVKZTUJCSMCRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CNC(=O)N1CCC(C1)C2=NOC(=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carboxamido)acetate

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